molecular formula C19H20FNO3 B12039529 Paroxetine, cis-(+)- CAS No. 105813-05-6

Paroxetine, cis-(+)-

Cat. No.: B12039529
CAS No.: 105813-05-6
M. Wt: 329.4 g/mol
InChI Key: AHOUBRCZNHFOSL-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paroxetine, cis-(+)- is a high-purity chemical reference standard of the dextrorotatory enantiomer of Paroxetine, a well-characterized selective serotonin reuptake inhibitor (SSRI) . This compound is supplied for non-clinical, in-vitro research applications to support the advancement of scientific knowledge. Researchers utilize Paroxetine, cis-(+)- in neuroscience and pharmacology for investigating the structure-activity relationships of SSRIs, given its specific interaction with the serotonin transporter (SERT) . The mechanism of action involves potent and selective inhibition of presynaptic serotonin reuptake, enhancing serotonergic neurotransmission, which makes it a valuable tool for studying depression, anxiety disorders, and other conditions linked to serotonin pathways . Beyond its primary target, studies also explore its binding to secondary molecular targets such as the regulator of G-protein signaling 2 (RGS2), providing insights into complex signaling pathways . With a molecular formula of C19H20FNO3 and an average molecular weight of 329.37 g/mol , this compound is presented for laboratory research use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105813-05-6

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

(3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m1/s1

InChI Key

AHOUBRCZNHFOSL-PBHICJAKSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Advanced Synthetic Methodologies for Paroxetine Stereoisomers, with Emphasis on Cis + Pathways

Enantioselective and Stereoselective Synthetic Approaches

Enantioselective synthesis aims to create one enantiomer of a chiral molecule preferentially over the other. For paroxetine (B1678475), this involves establishing the correct configuration at its two stereogenic centers.

Chiral Auxiliary-Assisted Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to guide a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is cleaved, leaving behind the enantiomerically enriched product. This strategy has been instrumental in the early development of paroxetine synthesis.

One notable approach involves the use of chiral auxiliaries derived from natural products like menthol (B31143) or camphor, such as Oppolzer's (1S)-(−)-camphorsultam google.comresearchgate.net. These auxiliaries can be attached to precursors, allowing for diastereoselective transformations, like conjugate additions, to set the stereochemistry at the C-4 position. Subsequent steps can then leverage this established stereochemistry to control the configuration at C-3, often through epimerization or directed reactions google.com. For instance, the diastereoselective conjugate addition of organocopper reagents to chiral racemic olefinic amido esters, employing camphorsultam as the auxiliary, has been successfully utilized in formal total syntheses of paroxetine researchgate.net.

Another effective chiral auxiliary-assisted strategy involves the desymmetrisation of prochiral imides using chiral lithium amide bases thieme-connect.com. This method can achieve high levels of selectivity (up to 97% ee) by inducing asymmetric enolization, followed by a kinetic resolution. The resulting chiral imides can then be converted into paroxetine precursors thieme-connect.com.

Table 1: Examples of Chiral Auxiliary-Assisted Syntheses for Paroxetine Intermediates

Chiral Auxiliary UsedSubstrate TypeKey Transformation(s)Reported Selectivity (ee/dr)Key Intermediate / Product PathwayReference
Oppolzer's (1S)-(−)-camphorsultamChiral racemic olefinic amido esterDiastereoselective conjugate additionHigh diastereoselectionFormal synthesis of paroxetine researchgate.net
Substituted menthol/camphor derivativesSubstituted glutarimidesDiastereoselective transformationsNot specifiedControl of C-3/C-4 stereochemistry google.com
Chiral bis-lithium amide base4-aryl substituted glutarimidesAsymmetric enolization followed by kinetic resolutionUp to 97% eePrecursor to (-)-paroxetine thieme-connect.com

Asymmetric Catalysis

Asymmetric catalysis employs chiral catalysts to direct reactions towards a specific enantiomer, offering a more atom-economical and often more efficient route compared to stoichiometric chiral auxiliaries.

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. Conjugate addition reactions, particularly Michael additions, have been central to many organocatalytic routes to paroxetine intermediates.

One significant development involves the enantioselective conjugate addition of malonate nucleophiles to α,β-unsaturated aldehydes or nitroalkenes, catalyzed by chiral organocatalysts. For example, Jørgensen–Hayashi-type catalysts or derivatives of epicinchona alkaloids have been employed to achieve highly enantioselective Michael additions, yielding key intermediates with high enantiomeric excesses (ee) mdpi.comacs.orgnih.govacs.org. These reactions can be performed under solvent-free conditions using heterogeneous catalysts, offering advantages in terms of productivity and sustainability in continuous flow processes nih.govrsc.orgrsc.orgrsc.org. The strategy often involves the conjugate addition of dimethyl malonate to 4-fluorocinnamaldehyde (B1661933) or related nitroalkenes, followed by a cascade of reactions to form the piperidine (B6355638) core mdpi.comacs.orgnih.govrsc.orgrsc.org.

N-heterocyclic carbenes (NHCs) have also been utilized in homoenolate additions to nitroalkenes, providing rapid access to δ-lactams, which are precursors to paroxetine researchgate.netnih.gov. These NHC-catalyzed reactions have demonstrated amenability to gram-scale synthesis and represent some of the shortest routes to paroxetine reported to date nih.gov.

Table 2: Organocatalytic Conjugate Additions for Paroxetine Synthesis

Catalyst TypeSubstratesKey TransformationReported Yield / ee (%)Product / Intermediate PathwayReference
Polystyrene-supported cis-4-hydroxydiphenylprolinol4-fluorocinnamaldehyde, dimethyl malonateSolvent-free enantioselective conjugate additionNot specifiedChiral intermediate for (-)-paroxetine nih.govrsc.orgrsc.orgrsc.org
Jørgensen–Hayashi-type catalyst (e.g., derived from 9-amino(9-deoxy)epicinchonine)Malonate nucleophiles, nitroalkenes (e.g., 8)Enantioselective Michael addition96% yield / 94% ee (for 10)Formal synthesis of (3S,4R)-paroxetine acs.orgnih.govacs.org
N-heterocyclic carbene (NHC)NitroalkenesHomoenolate additionModerate yield / Good eeδ-lactams, precursors to (-)-paroxetine and (-)-femoxetine researchgate.netnih.gov
Chiral α,β-unsaturated amido esterEthyl-N-methylmalonamideAsymmetric conjugate additionNot specifiedKey intermediate for (−)-paroxetine researchgate.net

Transition metal-catalyzed C-H functionalization offers a direct and atom-economical approach by activating and functionalizing typically inert C-H bonds. This methodology is increasingly being explored for the synthesis of complex molecules like paroxetine.

Palladium-catalyzed C–H arylation, particularly when employing a directing group on the piperidine scaffold, has proven effective for introducing the 4-fluorophenyl moiety with excellent regio- and stereoselectivity, often favoring the cis-configuration acs.orgresearchgate.net. For instance, a C(3)-linked aminoquinoline auxiliary has been used to direct the Pd-catalyzed C(4)–H arylation of piperidine derivatives, yielding cis-3,4-disubstituted piperidines with high selectivity acs.org. This approach has enabled short and stereocontrolled formal syntheses of (-)-paroxetine acs.org. The ability to control enantiomeric excess (ee) through C-H functionalization is a significant advantage researchgate.net.

Table 3: Transition Metal-Catalyzed C-H Functionalization for Paroxetine Synthesis

Metal CatalystDirecting GroupSubstrate TypeKey TransformationReported Selectivity (Regio/Stereo)Product / Intermediate PathwayReference
Pd-catalyzedC(3)-aminoquinolinePiperidine derivativesC(4)–H arylation with aryl iodidesExcellent regio- and stereoselectivity (cis)Stereocontrolled formal synthesis of (-)-paroxetine acs.org
Pd-catalyzedNot specifiedN-Boc (R)-nipecotic acidC(sp³)–H functionalization (e.g., arylation)Control of eeAccess to enantiopure hydroxymethyl intermediates researchgate.net
Pd-catalyzedCarboxylic acidVarious cyclic and acyclic systemsC–H activation followed by decarboxylative couplingModular stereochemistry controlDifunctionalized frameworks, potential for paroxetine-like structures pnas.org

Oxazaborolidines, particularly those derived from chiral amino alcohols, are well-established catalysts for the stereoselective reduction of various functional groups, including ketones and imides.

In the context of paroxetine synthesis, oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol have been successfully employed for the enantioselective reduction of N-benzyl 4-substituted glutarimides core.ac.ukiiste.orgcore.ac.ukiiste.org. This reduction yields chiral N-Bn 2-piperidinones, which serve as crucial intermediates for the synthesis of both (-)-fermoxetine and (-)-paroxetine core.ac.ukiiste.orgcore.ac.ukiiste.org. The reaction typically uses borane (B79455) (BH₃·THF) as the stoichiometric reductant, with the oxazaborolidine catalyst mediating the stereochemical outcome, often resulting in high enantiomeric excesses core.ac.ukiiste.orgcore.ac.ukiiste.org.

Table 4: Oxazaborolidine-Catalyzed Reductions for Paroxetine Synthesis

Catalyst TypeSubstrateReducing AgentKey TransformationReported Yield / ee (%)Product / Intermediate PathwayReference
Oxazaborolidine from cis-1-amino-indan-2-olN-benzyl 4-substituted glutarimidesBH₃·THFEnantioselective reductionModerate yield / Excellent eeChiral N-Bn 2-piperidinones, precursors to (-)-paroxetine core.ac.ukiiste.orgcore.ac.ukiiste.org
Oxazaborolidine (general)AcetophenoneNot specifiedAsymmetric reductionNot specifiedNot directly paroxetine, but demonstrates catalytic principle whiterose.ac.uk

Desymmetrisation Methodologies

Desymmetrisation involves converting a prochiral or meso compound into a chiral product by selectively reacting one of a pair of enantiotopic groups or faces. This strategy is particularly effective for molecules with inherent symmetry.

Enzymatic desymmetrisation has been employed, such as the hydrolysis of prochiral glutaric acid bis methyl ester using porcine liver esterase (PLE) to yield enantiomerically pure glutaric acid monoesters core.ac.ukresearchgate.net. These chiral intermediates can then be elaborated into paroxetine precursors.

As mentioned earlier, the desymmetrisation of glutarimides using chiral lithium amide bases represents another powerful approach thieme-connect.com. Furthermore, the asymmetric desymmetrisation of 3-(4-fluorophenyl)glutaric anhydride (B1165640) has also been explored as a route to enantiopure intermediates for paroxetine synthesis dntb.gov.ua. The use of oxazaborolidine catalysts for the enantioselective reduction of glutarimides can also be considered a form of desymmetrisation, as it converts a symmetrical precursor into a chiral product core.ac.ukiiste.orgcore.ac.ukiiste.orgwhiterose.ac.uk.

Table 5: Other Desymmetrisation Methods for Paroxetine Synthesis

Method TypeEnzyme / Base / CatalystSubstrateKey TransformationReported Yield / ee (%)Product / Intermediate PathwayReference
EnzymaticPorcine Liver Esterase (PLE)Glutaric acid bis methyl esterEnantioselective hydrolysisNot specifiedEnantiopure glutaric acid monoesters, precursors to paroxetine core.ac.ukresearchgate.net
Chiral BaseChiral lithium amide base3-(4-fluorophenyl)glutaric anhydrideAsymmetric desymmetrisationNot specifiedEnantiopure intermediates for paroxetine dntb.gov.ua
Oxazaborolidine-catalyzedOxazaborolidine catalyst derived from cis-1-amino-indan-2-olN-benzyl 4-substituted glutarimidesEnantioselective reduction (desymmetrisation)Moderate yield / Excellent eeChiral N-Bn 2-piperidinones, precursors to (-)-paroxetine core.ac.ukiiste.orgcore.ac.ukiiste.orgwhiterose.ac.uk

Compound Name List:

Paroxetine

cis-(+)-Paroxetine

(-)-Paroxetine

(3S,4R)-Paroxetine

(-)-Fermoxetine

(3S,4R)-(-)-Fermoxetine

(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

N-benzyl glutarimide (B196013)

4-fluorocinnamaldehyde

Dimethyl malonate

Nitroalkenes

δ-lactams

3-(4-fluorophenyl)glutaric anhydride

Glutaric acid bis methyl ester

N-Bn 2-piperidinones

Chiral imides

1-Benzyl-4-(4-fluorophenyl)-2,6-dioxo-piperidine-3-carboxylic acid methyl ester

Synthesis of cis-Configured Intermediates and their Stereochemical Transformations

The efficient construction of stereochemically defined piperidine scaffolds is central to the synthesis of paroxetine. Many routes rely on the generation of cis-piperidine derivatives, which are then elaborated or epimerized to yield the target trans configuration.

Stereoselective Reduction Pathways to cis-Piperidine Derivatives

Stereoselective reduction methods are pivotal for establishing the correct relative and absolute stereochemistry in piperidine precursors. These techniques aim to preferentially form cis-configured products from prochiral or racemic starting materials.

One established approach involves the direct stereoselective reduction of specific precursors to yield cis-piperidine derivatives. For instance, a stereoselective reduction has been employed to produce cis-piperidine-3-methanol, designated as (+)-6 researchgate.net. This chiral alcohol serves as a key building block for subsequent synthetic steps.

More sophisticated strategies utilize catalytic asymmetric reductions or related transformations to access enantiomerically enriched cis-piperidine structures. Palladium-catalyzed C–H functionalization, for example, has been used to introduce aryl substituents onto piperidine rings, yielding cis-arylated derivatives with high enantiomeric excess (ee), often exceeding 98% nih.govelifesciences.org. These methods allow for the precise installation of the aryl moiety at the C-4 position, often favoring cis diastereomers depending on the directing group and reaction conditions nih.govelifesciences.org.

Furthermore, cascade reactions involving enantioselective conjugate addition, followed by reduction steps such as reductive amination and lactamization, have been developed to construct chiral piperidine intermediates. A continuous flow process employing a solvent-free organocatalytic conjugate addition, followed by a telescoped sequence of reductive amination, lactamization, and amide/ester reduction, has demonstrated the synthesis of a crucial chiral intermediate for paroxetine with an impressive 96% ee rsc.orgnih.govrsc.org. This multi-step cascade efficiently builds the piperidine core with defined stereochemistry.

Table 2.2.1: Selected Stereoselective Reduction Pathways to cis-Piperidine Derivatives

Method/PrecursorKey Reagents/CatalystsOutcome (Stereochemistry)Yield/eeReference(s)
Reduction of precursorStereoselective reductioncis-piperidine-3-methanolNot specified researchgate.net
C-H Arylation of piperidine derivativesPd-catalyzed C-H functionalization, directing groupcis-arylated derivatives> 98% ee nih.govelifesciences.org
Conjugate addition cascadeOrganocatalyst, reductive amination, lactamization, amide/ester reduction sequenceChiral piperidine intermediate96% ee rsc.orgnih.govrsc.org
Hydrogenation of dimethyl 2-cyano-3-(4-fluorophenyl)glutarateRaney-cobaltcis,trans-4-(4-fluorophenyl)-5-methoxycarbonylpiperidin-2-one90% pharm.or.jp

Epimerization Strategies from cis to trans Stereochemistry

Many synthetic routes initially generate cis-configured piperidine intermediates, necessitating efficient epimerization to the thermodynamically favored trans stereochemistry required for active paroxetine. These transformations typically employ strong bases to facilitate the inversion of stereochemistry at the C-3 and/or C-4 positions.

A common strategy involves treating cis-piperidine derivatives with strong, non-nucleophilic bases. For example, bases such as potassium tert-butoxide or sodium methoxide (B1231860) are effective in converting cis-3,4-disubstituted piperidines into their more stable trans counterparts google.comgoogle.comlookchem.com. This process often results in a mixture of diastereomers where the trans isomer predominates. Epimerization using potassium tert-butoxide in toluene, for instance, has been reported to yield a mixture of (3S,4R)- and (3R,4S)-diastereomers with a combined yield of approximately 90% google.com.

Another potent base utilized for cis-to-trans epimerization is 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU). The application of DBU to cis-arylated piperidine derivatives has demonstrated complete C-3 epimerization, leading to the desired trans-stereochemistry with high efficiency. Yields of 94% and 91% have been reported for the formation of trans-configured products following DBU-mediated epimerization nih.govelifesciences.org.

The success of epimerization is highly substrate-dependent, and specific cis-piperidine intermediates may prove resistant to such transformations under certain conditions, underscoring the importance of careful optimization of epimerization protocols lookchem.com.

Table 2.2.2: Selected Epimerization Strategies from cis to trans Stereochemistry

cis-IntermediateEpimerization ReagentConditionsOutcome (trans-product)YieldReference(s)
cis-piperidine esterStrong baseNot specifiedConversion of (+) cis ester to (-) trans piperidine esterNot specified google.com
cis-3,4-disubstituted piperidinePotassium tert-butoxide or Sodium methoxideNot specifiedFormation of thermodynamically more stable C-3, C-4-trans~90% google.com
cis-arylated piperidine derivative1,8-diazabicyclo(5.4.0)undec-7-ene (DBU)Not specifiedDesired trans-stereochemistry94-91% nih.govelifesciences.org
4-aryl-3-hydroxymethyl-1-methylpiperidine (cis-isomer)Potassium tert-butoxideToluene, refluxtrans-diastereomers90% google.com

Compound List:

Paroxetine

(+)-6 (cis-piperidine-3-methanol)

(+)-6a (cis-arylated derivative)

(+)-6b (cis-arylated derivative)

Chiral piperidine intermediate

(+)-7a (trans-configured product)

(+)-7b (trans-configured product)

cis-piperidine ester

(-) trans piperidine ester

cis-3,4-disubstituted piperidine

(3S,4R)-diastereomer

(3R,4S)-diastereomer

4-aryl-3-hydroxymethyl-1-methylpiperidine

trans-diastereomers

Sesamol

4-fluorocinnamaldehyde

Dimethyl malonate

(6)-cis,trans-4-(4-fluorophenyl)-5-methoxycarbonylpiperidin-2-one

(6)-trans isomer

N-Boc paroxetine

Paroxetine hydrochloride

4-fluorophenylmagnesium bromide

Arecoline

(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

(3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

(3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

(R)-nipecotic acid

Br-paroxetine

I-paroxetine

N-benzyl glutarimides

N-Bn 2-piperidinones

(-)-fermoxetine

(-)-paroxetine

(3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine

(±)-paroxetine

(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-ethylpiperidine

(II)

(I)

(R)-5

(S,S)-4l

(R,R)-BenzP* L2

(R,R)-Me-Duphos L3

(R)-4a

(R,R,S)-9

(R,S)-12

Methyl p-fluorocinnamate

Dimethyl 2-cyano-3-(4-fluorophenyl)glutarate

Molecular Pharmacology of Paroxetine: Preclinical and in Vitro Mechanisms

Interaction with Monoamine Transporters (MATs)

Paroxetine's interaction with monoamine transporters, particularly the serotonin (B10506) transporter (SERT), is central to its mechanism of action. nih.govnih.gov It also exhibits affinity for the norepinephrine (B1679862) transporter (NET), especially at higher concentrations. nih.govmdpi.com

Serotonin Transporter (SERT) Binding Dynamics and Specificity

Paroxetine (B1678475) is recognized as one of the most potent and selective inhibitors of the human serotonin transporter (SERT). nih.govnih.gov Its binding to SERT is a complex process involving high-affinity interactions at the central binding site and potential, though less pronounced, allosteric modulation. nih.govelifesciences.org

Paroxetine demonstrates exceptionally high affinity for the central (S1) binding site of SERT. elifesciences.orgbiorxiv.org Binding studies have consistently reported low nanomolar and even picomolar dissociation constants (Kd) and inhibition constants (Ki). nih.govbiorxiv.org One study reported a binding affinity (Ki) for SERT of approximately 70.2 ± 0.6 pM. nih.govmdpi.com Another study indicated a dissociation constant (Kd) of less than 1 nM and a Ki of about 1 nM for the inhibition of serotonin uptake. nih.gov This high-affinity binding is competitive in nature, effectively blocking the transport of serotonin into the presynaptic neuron. nih.govelifesciences.org

Binding Affinity of Paroxetine for SERT
ParameterValueReference
Ki~70.2 ± 0.6 pM nih.govmdpi.com
Kd<1 nM nih.gov
Ki (for 5-HT uptake inhibition)~1 nM nih.gov

The precise orientation of paroxetine within the SERT central binding site has been a subject of extensive research, with two primary poses being debated: the ABC and ACB poses. biorxiv.orgnih.gov The central S1 site is comprised of three subsites: A, B, and C. elifesciences.org

ABC Pose: X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have provided evidence for the ABC pose. biorxiv.orgnih.gov In this orientation, the piperidine (B6355638) ring of paroxetine occupies subsite A, the benzodioxol group resides in subsite B, and the fluorophenyl group is positioned in subsite C. elifesciences.orgbiorxiv.org Biophysical observations, including anomalous X-ray diffraction with halogenated paroxetine analogs, have shown that the ABC pose is the dominant binding mode. biorxiv.org

ACB Pose: In contrast, computational docking experiments and some mutagenesis studies have suggested an alternative "flipped" orientation, termed the ACB pose. biorxiv.orgnih.gov In this configuration, the benzodioxol and fluorophenyl groups would occupy subsites C and B, respectively. nih.govnih.gov However, structural studies suggest that if the ACB pose exists, it represents a minor fraction of binding orientations. biorxiv.org The stability of either pose may be influenced by the rotameric position of key amino acid residues like Phe341. biorxiv.org

The high-affinity binding of paroxetine is mediated by specific interactions with amino acid residues within the S1 binding pocket. nih.govelifesciences.org

Subsite A: The amine of the piperidine ring forms a crucial interaction with Asp98 and a cation-π interaction with Tyr95. elifesciences.orgbiorxiv.org

Subsite B: The benzodioxol group occupies this subsite. elifesciences.orgbiorxiv.org A key conserved residue, Asn177, has been identified in this subsite, and mutations of this residue can decrease paroxetine's binding affinity. elifesciences.org

Subsite C: In the dominant ABC pose, the fluorophenyl group is located in this subsite and is in proximity to Val501. biorxiv.org

Mutagenesis studies have been instrumental in identifying residues critical for inhibitor potency. nih.govresearchgate.net The interaction of paroxetine with these residues stabilizes the transporter in an outward-open conformation, thereby inhibiting serotonin transport. elifesciences.org

In addition to its primary action at the central site, there is evidence that paroxetine can act as an allosteric modulator of SERT. nih.govnih.gov This interaction occurs at a second, lower-affinity site located in the extracellular vestibule, approximately 11-12 Å from the central S1 site. nih.gov However, this allosteric effect is not as pronounced as that observed with other SSRIs, such as escitalopram. nih.govnih.gov While paroxetine is thought to interact with the allosteric site, this binding occurs with low affinity, and it has not been visualized using structural methods. elifesciences.orgbiorxiv.org

Norepinephrine Transporter (NET) Interactions

While highly selective for SERT, paroxetine also demonstrates a moderate affinity for the norepinephrine transporter (NET). nih.govmdpi.com This interaction is concentration-dependent. psychiatryonline.orgpsychiatryonline.org At lower clinical doses, paroxetine acts as a potent and selective SERT inhibitor. nih.gov However, at higher concentrations, it can exhibit significant NET inhibition. nih.govpsychiatryonline.org

In vitro binding studies have reported a Ki value of approximately 40 ± 0.2 nM for NET. nih.govmdpi.com Ex vivo assays have shown that paroxetine can inhibit NET in a dose-related manner. nih.gov For instance, at serum concentrations of 100 ng/ml, paroxetine was found to inhibit norepinephrine uptake by 27%, with inhibition increasing to 43% at 200 ng/ml. psychiatryonline.orgpsychiatryonline.org This dual action at higher doses may contribute to its therapeutic profile. nih.govmdpi.com

Binding Affinity of Paroxetine for Monoamine Transporters (MATs)
TransporterBinding Affinity (Ki)Reference
SERT~70.2 ± 0.6 pM nih.govmdpi.com
NET~40 ± 0.2 nM nih.govmdpi.com
DAT~490 ± 20.0 nM nih.govmdpi.com

Gamma-Aminobutyric Acid Transporter (GAT) Interactions

Research indicates that paroxetine interacts with Gamma-Aminobutyric Acid (GABA) transporters, although this interaction is less pronounced than its effects on monoamine transporters. nih.govnih.gov In silico and in vitro studies have confirmed an interaction between paroxetine and GATs. nih.govnih.gov However, the binding affinity and inhibitory potency at these transporters are substantially lower than for SERT. nih.gov While the direct inhibitory action on GATs is weak, some studies suggest that chronic administration of paroxetine may indirectly lead to an increase in GABA levels in the brain. researchgate.net This suggests that the long-term adaptive changes in neural circuits resulting from sustained paroxetine exposure might influence the GABAergic system. researchgate.net The neurogenic mechanism of paroxetine's action is thought to be primarily driven by its potent interaction with serotonin transporters, with its engagement of GAT being a secondary, weaker component of its molecular activity. nih.govnih.gov

Off-Target Protein Interactions and Their Molecular Basis

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition Mechanism

Beyond its primary action on the serotonin transporter, paroxetine has been identified as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key enzyme in the desensitization of G protein-coupled receptors. mdpi.comnih.gov This off-target interaction is notable for its relative selectivity and potency. mdpi.comnih.gov Paroxetine hydrochloride has been shown to be a modest GRK2 inhibitor with an IC₅₀ value of approximately 1.4 µM. mdpi.commdpi.com Other studies have reported an IC₅₀ of about 31 μM for the inhibition of GRK2-dependent phosphorylation in living cells. nih.gov Paroxetine exhibits a 50- to 60-fold higher selectivity for GRK2 compared to other GRK subfamilies, such as GRK1 and GRK5. mdpi.commdpi.com The mechanism of inhibition involves direct binding of paroxetine to the active site of the GRK2 kinase domain. mdpi.comnih.gov This interaction prevents the kinase from phosphorylating its target receptors, thereby modulating downstream signaling pathways. researchgate.net

Crystallographic studies of the GRK2-paroxetine complex have elucidated the precise binding interactions at an atomic level. nih.gov Paroxetine occupies the active site of GRK2, specifically overlapping the binding sites for the adenosine (B11128) and ribose portions of ATP. nih.govnih.gov Within the adenosine subsite, a key interaction occurs where one of the dioxole oxygens of paroxetine mimics the N1 atom of ATP, forming a hydrogen bond with the backbone nitrogen of the amino acid residue Met274. nih.gov

In the ribose subsite, the secondary amine on the piperidine ring of paroxetine is crucial for anchoring the molecule. It participates in a hydrogen bond network involving the carboxylic acid of Asp278, the carbonyl oxygen of Ala321, and the carboxamide of Asn322, as well as a water molecule. nih.gov The stability of the paroxetine-GRK2 complex is further enhanced by numerous nonpolar interactions. The fluorophenyl group of paroxetine fits into a hydrophobic pocket formed by residues in the P-loop and the side chains of Lys220 and Leu222. nih.gov

The binding of paroxetine to the GRK2 active site induces significant and unique conformational changes in the enzyme's structure. nih.gov Crystallographic analysis reveals that paroxetine stabilizes a novel and unusually well-ordered conformation of the GRK2 kinase domain that had not been previously observed. mdpi.comnih.gov

Specifically, the binding results in a 3.5° shift in the relative orientation of the small and large lobes of the kinase domain when compared to the apo-GRK2 structure. nih.gov A notable consequence of this binding is the ordering of a region within the C-terminal tail known as the active site tether (AST), comprising residues 475–484. nih.gov In the paroxetine-bound state, this typically flexible loop becomes structured and forms part of the ligand-binding site, creating new interactions with the phosphate-binding loop (P-loop). nih.gov Despite the ordering of the AST, this induced conformation is not believed to represent a more active state of GRK2, as the catalytic components remain misaligned. nih.gov

Minimal Affinity for Other Neurotransmitter Receptors

A defining characteristic of paroxetine's molecular pharmacology is its high selectivity for the serotonin transporter, with minimal affinity for a wide range of other neurotransmitter receptors. nih.govdrugbank.com In vitro radioligand binding studies have consistently demonstrated that paroxetine has a negligible or clinically insignificant affinity for several key receptor types. nih.govdrugbank.com

These include:

Adrenergic receptors : alpha-1, alpha-2, and beta-adrenergic receptors. nih.govdrugbank.com

Dopaminergic receptors : D1 and D2 receptors. nih.govdrugbank.com

Histaminergic receptors : H1 receptors. nih.govdrugbank.com

Serotonergic receptors : 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.govdrugbank.com

While its interaction with these receptors is minimal, paroxetine does exhibit some weak affinity for muscarinic cholinergic receptors, which may account for certain mild anticholinergic effects observed in some cases. nih.govdrugbank.comnih.gov This high degree of receptor selectivity distinguishes paroxetine from older classes of antidepressants, such as tricyclic antidepressants, which interact with a broader array of receptors. nih.gov

Muscarinic Receptors

In vitro radioligand binding studies have consistently demonstrated that paroxetine possesses a weak affinity for muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.govnih.govnih.gov This affinity is considerably lower than that observed for many tricyclic antidepressants (TCAs). nih.gov For instance, one study determined the inhibition constant (Ki) of paroxetine at muscarinic receptors in the rat brain to be 89 nM, which is more than 15-fold weaker than that of amitriptyline (B1667244) (Ki = 5.1 nM). nih.gov Despite this relatively low affinity, the interaction is sufficient to be characterized as mild anticholinergic activity in preclinical assessments. nih.govmdpi.com Further characterization at specific muscarinic receptor subtypes has shown a Ki value of 189 nM for the M2 receptor. guidetopharmacology.org

Binding Affinity of Paroxetine at Muscarinic Receptors
ReceptorParameterValue (nM)Reference
Muscarinic (general, rat brain)Ki89 nih.gov
Muscarinic M2Ki189 guidetopharmacology.org
IC50532
Adrenergic Receptors (alpha1, alpha2, beta)

Paroxetine exhibits little to no significant affinity for alpha-1, alpha-2, and beta-adrenergic receptors at pharmacologically relevant concentrations. nih.govnih.govmdpi.comfda.gov Radioligand binding studies indicate that paroxetine's affinity for these receptors is negligible, generally at concentrations below 1000 nM. nih.gov This low affinity for adrenergic receptors is a key feature distinguishing it from older classes of antidepressants, such as TCAs and monoamine oxidase inhibitors, which often have significant interactions with these receptors.

While direct binding affinity is low, some research points to indirect functional interactions. Studies have shown that paroxetine can inhibit G protein-coupled receptor kinase 2 (GRK2), a kinase involved in the desensitization of β-adrenergic receptors. nih.gov This inhibition can prevent agonist-induced phosphorylation of the β2-adrenergic receptor and decrease the recruitment of β-arrestin2 to both β1 and β2-adrenergic receptors, ultimately inhibiting their internalization. nih.gov These findings suggest that while paroxetine does not bind directly to adrenergic receptors with high affinity, it may modulate their signaling pathways through other mechanisms.

Binding Affinity of Paroxetine at Adrenergic Receptors
ReceptorParameterValue (nM)Reference
alpha-1Affinity>1000 nih.gov
alpha-2Affinity>1000 nih.gov
betaAffinity>1000 nih.gov
Histamine (B1213489) (H1) Receptors

Similar to its interaction with adrenergic and muscarinic receptors, paroxetine demonstrates a very low affinity for histamine H1 receptors. nih.govnih.govmdpi.comfda.gov In vitro binding assays confirm that significant interaction only occurs at high concentrations, well outside the typical therapeutic range for serotonin reuptake inhibition. nih.gov This lack of potent H1 receptor antagonism is a distinguishing characteristic compared to certain tricyclic antidepressants that are known for their sedative effects mediated by H1 blockade.

Although direct binding is weak, some preclinical research suggests a relationship between the serotonergic effects of paroxetine and the brain's histamine system. For example, prolonged administration of paroxetine has been shown to increase the mRNA expression of H1 receptors in the frontal cortex of mice. frontiersin.org Other studies indicate that the integrity of the brain histamine system is necessary for the behavioral and neurochemical effects of SSRIs like paroxetine in animal models. oup.com

Binding Affinity of Paroxetine at Histamine H1 Receptors
ReceptorParameterValue (nM)Reference
Histamine H1Affinity>1000 nih.gov

Metabolite Identification and Biochemical Pathways of Paroxetine Preclinical/in Vitro

Bioactivation Pathways and Reactive Intermediates (Preclinical)

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism primarily in the liver. Preclinical and in vitro studies have elucidated several metabolic pathways, some of which involve the formation of reactive intermediates that can potentially interact with cellular macromolecules. The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a central role in these bioactivation processes.

The initial step in paroxetine metabolism involves the demethylenation of its methylenedioxy phenyl group, a process catalyzed predominantly by CYP2D6, yielding a paroxetine-catechol intermediate nih.govnih.govresearchgate.net. This catechol intermediate can undergo further metabolic transformations. One significant pathway involves the oxidation of the paroxetine-catechol to a reactive ortho-quinone metabolite researchgate.net. This o-quinone is an electrophilic species that can be scavenged by nucleophiles such as glutathione (B108866) (GSH), representing a detoxification mechanism researchgate.net.

Furthermore, paroxetine is known to be a mechanism-based inhibitor of CYP2D6 nih.govresearchgate.netnih.govresearchgate.net. This inhibition is attributed to the formation of a reactive metabolite intermediate (MIC) complex with the heme iron atom of CYP2D6. The oxidation of the methylene (B1212753) bridge within the methylenedioxy substituent of paroxetine is implicated in the generation of these MICs, leading to the inactivation of the enzyme nih.govnih.govresearchgate.net. Evidence for the formation of such reactive species includes the observation of NADPH-dependent covalent binding of paroxetine to human liver microsomes and S-9 fractions, identifying an electrophilic quinone metabolite researchgate.netacs.org.

While CYP2D6 is the primary enzyme, other CYP isoforms, including CYP3A4, CYP1A2, CYP2C19, and CYP3A5, have also been identified as contributing to paroxetine metabolism, particularly in the formation of the paroxetine-catechol intermediate pharmgkb.orgresearchgate.net. The interplay of these enzymes and the subsequent formation of reactive intermediates highlight the complex metabolic profile of paroxetine in vitro.

Table 1: Identified Reactive Intermediates and Metabolic Pathways of Paroxetine (Preclinical/In Vitro)

Enzyme(s) InvolvedMetabolic Pathway/ReactionIdentified Reactive Intermediate(s)Mechanism of Formation / Evidence
CYP2D6Demethylenation of methylenedioxy groupParoxetine-catecholInitial metabolic step; precursor to further oxidation nih.govnih.govresearchgate.net
CYP2D6, CYP3A4, CYP1A2, CYP2C19, CYP3A5Oxidation of Paroxetine-catecholo-QuinoneOxidation of the catechol intermediate; scavenged by GSH researchgate.net
CYP2D6Methylene bridge oxidationMetabolite Intermediate Complex (MIC)Forms tight but reversible complex with CYP2D6 heme iron; mechanism-based inactivation nih.govnih.govresearchgate.net
Various CYP isoforms (e.g., CYP2D6, CYP3A4)Oxidation of methylenedioxy substituentElectrophilic Quinone MetaboliteNADPH-dependent covalent binding to liver microsomes and S-9 fractions researchgate.netacs.org
CYP2D6N-demethylation (less significant for paroxetine itself)N-hydroxylated speciesWhile N-demethylation is a common pathway for other SSRIs, paroxetine's primary reactive intermediate formation involves the methylenedioxy group nih.gov

Computational Chemistry and Structural Biology Investigations of Paroxetine

Molecular Docking and Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations have been instrumental in exploring the dynamic behavior of paroxetine (B1678475) within the SERT binding site and in resolving debates surrounding its precise binding orientation. Early computational docking experiments with wild-type SERT suggested that paroxetine might adopt an 'ACB' pose, where the benzodioxol and fluorophenyl groups occupy subsites C and B, respectively, a finding that contrasted with early X-ray structures biorxiv.orgelifesciences.orgnih.gov. However, subsequent MD simulations, often coupled with mutagenesis studies and the analysis of paroxetine analogs, have provided a more nuanced understanding.

Extensive and comparative MD simulations have identified functionally important structural elements within SERT that are perturbed by thermostabilizing mutations, which are often necessary for structural studies nih.govnih.gov. These simulations have revealed unexpected dynamics within the central primary binding site of SERT and highlighted a potential ambiguity in paroxetine's binding orientation, suggesting it may occupy both 'ABC' and 'ACB' poses biorxiv.orgelifesciences.orgnih.govnih.gov. The 'ABC' pose, typically observed in crystal structures, positions the piperidine (B6355638) ring in subsite A, the benzodioxol group in subsite B, and the fluorophenyl group in subsite C biorxiv.orgelifesciences.orgnih.gov. Studies using molecular dynamics in conjunction with binding assays and mutated SERT variants suggest that bromination of paroxetine and specific mutations, such as Ala169Asp, may favor the 'ABC' pose biorxiv.orgelifesciences.org. Furthermore, these simulations have contributed to proposing that the favored entropy contribution plays a significant role in paroxetine's exceptionally high affinity for SERT nih.gov. Methods like FEP+ (Free Energy Perturbation) have also been employed to assess relative binding affinities of paroxetine and its derivatives nih.gov.

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical (QM) calculations are employed to determine the intrinsic conformational preferences and electronic properties of molecules like paroxetine, providing insights that complement experimental and classical simulation methods. For paroxetine, QM calculations have been utilized to optimize its geometry and calculate electrostatic potential surfaces nih.gov. Specifically, methods such as B3LYP-density functional theory with the TZV** basis set have been used to optimize paroxetine's geometry and map its electrostatic potential onto its electron density surface nih.gov. This approach helps in understanding how the molecule's charge distribution might influence its interactions with the SERT binding site.

While direct QM studies on paroxetine's conformational landscape are less detailed in the provided literature compared to its binding simulations, the general application of QM in conformational analysis involves calculating energies associated with different rotatable bonds and steric interactions upenn.eduroaldhoffmann.com. For instance, density functional theory (DFT) methods, such as ωb97xd/6-311+G(d), are known to accurately consider van der Waals interactions, which are crucial for determining stable molecular conformations biomedres.us. These calculations can reveal the most energetically favorable three-dimensional shapes of the molecule, which are critical for its recognition and binding by biological targets.

X-ray Crystallography and Cryo-Electron Microscopy for Binding Site Elucidation

High-resolution structural determination using X-ray crystallography and cryo-electron microscopy (cryo-EM) has been pivotal in visualizing paroxetine bound to SERT, thereby elucidating the precise binding site and interactions. These techniques have been applied to both wild-type and thermostabilized SERT variants, often in complex with antibodies (like Fab fragments) to stabilize specific conformations for imaging biorxiv.orgelifesciences.orgnih.govblossomanalysis.comresearchgate.netnih.govnih.govbiorxiv.org.

X-ray crystallographic structures have revealed that paroxetine binds to SERT in an outward-open conformation, lodging itself within the central binding site nih.gov. This site is located between transmembrane helices (TMs) 1, 3, 6, 8, and 10, effectively blocking serotonin (B10506) binding nih.gov. The detailed atomic resolution allows for the identification of specific interactions: the piperidine ring of paroxetine typically interacts with subsite A, while the benzodioxol and fluorophenyl moieties occupy subsites B and C, respectively, defining the 'ABC' binding pose biorxiv.orgelifesciences.orgnih.govnih.gov.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-activity relationship (SAR) studies, often integrated with computational modeling, investigate how modifications to the paroxetine structure affect its binding affinity and inhibitory potency towards SERT. By synthesizing paroxetine analogs and evaluating their pharmacological properties, researchers gain insights into the key pharmacophoric features responsible for high-affinity binding.

Computational modeling, including docking and MD simulations, plays a vital role in interpreting these SAR data. For instance, the synthesis of Br-paroxetine and I-paroxetine allowed researchers to probe the role of the fluorophenyl group. Binding and transport assays revealed that substituting the 4-fluoro group with bromine or iodine significantly decreased the potency of inhibition of serotonin transport, with Br-paroxetine and I-paroxetine showing reduced potency compared to paroxetine itself biorxiv.orgelifesciences.org. These findings, when correlated with structural data, suggest that the fluorine atom, or the specific electronic and steric properties it confers on the phenyl ring, is important for optimal interaction within subsite C of SERT elifesciences.org.

Furthermore, SAR studies have involved site-directed mutagenesis of SERT residues, such as Asn177 in subsite B. Investigating the binding of paroxetine and its analogs to Asn177 mutants provided differential effects on inhibitory potency, highlighting the importance of specific interactions in the binding pocket elifesciences.orgnih.gov. For example, mutations at Asn177 affected the binding affinity of paroxetine and Br-paroxetine differently, providing clues about how structural changes in the ligand and the transporter influence their interaction elifesciences.org. Computational modeling helps to rationalize these observed SAR trends by predicting how structural modifications alter binding energies and molecular interactions within the SERT binding site, thereby guiding the design of more potent and selective inhibitors nih.govnih.gov.

Preclinical in Vitro and in Vivo Biochemical and Physiological Studies

Metabolomic Profiling in Animal Models

Metabolomic studies in animal models have been instrumental in elucidating the broader biochemical changes induced by paroxetine (B1678475) beyond its direct effect on serotonin (B10506) reuptake. These studies provide a systemic view of how the compound alters cellular and physiological processes.

Table 1: Effects of Paroxetine on Energy Metabolism Pathways in Animal Models
Metabolic PathwayObserved AlterationKey FindingsReferences
GlycolysisAcutely Increased Metabolite LevelsIndicates a short-term enhancement of glucose breakdown for energy. nih.gov
Krebs CycleChronically Decreased Metabolite LevelsSuggests a long-term shift away from aerobic respiration. nih.gov
Glycogen MetabolismAlteredIdentified as a primary driver of the observed changes in energy metabolism. nih.gov
Cellular Energy StatusIncreased ATP/ADP RatioReflects an overall increase in available cellular energy. nih.gov

Paroxetine has been shown to induce significant changes in the metabolism of various amino acids in preclinical models. Studies have demonstrated that treatment with paroxetine can alter the plasma concentrations of several amino acids. For example, in animal models of depression, paroxetine treatment has been associated with changes in the levels of phenylalanine, glutamate, aspartate, arginine, ornithine, and citrulline. spandidos-publications.com Furthermore, research has indicated that paroxetine can increase the concentrations of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in the brain. koreamed.org These BCAAs are known to be involved in neurotransmitter synthesis and energy production. The observed alterations in amino acid profiles suggest that paroxetine's effects extend to influencing protein synthesis, neurotransmitter balance, and cellular energy homeostasis.

Preclinical studies have demonstrated that paroxetine can influence various hormone signaling pathways. In animal models, paroxetine has been shown to have effects on the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov Some studies in male rats have indicated that paroxetine can alter the balance between androgens and estrogens by inhibiting aromatase, the enzyme responsible for converting androgens to estrogens. spandidos-publications.comnih.gov This can lead to an increased estrogen-to-testosterone ratio. nih.gov In vitro studies using human adrenocarcinoma cells have also shown that paroxetine can alter steroid secretion, leading to an increase in progesterone (B1679170) and a decrease in testosterone. spandidos-publications.comnih.gov Furthermore, in female rats, paroxetine has been observed to increase serum estradiol (B170435) levels. nih.gov Beyond gonadal hormones, there is evidence that SSRIs can affect the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response, although the specific effects of paroxetine on this axis in preclinical models are part of a broader area of investigation. spandidos-publications.com

Table 2: Preclinical Effects of Paroxetine on Hormone Signaling
Hormone/PathwayAnimal Model/SystemObserved EffectReferences
TestosteroneMale RatsDecreased levels, contributing to an increased estrogen/testosterone ratio. nih.gov
Estrogen (Estradiol)Female RatsIncreased serum levels. nih.gov
ProgesteroneHuman Adrenocarcinoma Cells (in vitro)Increased secretion. spandidos-publications.comnih.gov
Follicle-Stimulating Hormone (FSH)Healthy Male MiceIncreased serum levels. nih.gov
Luteinizing Hormone (LH)Healthy Male MiceIncreased serum levels. nih.gov

Investigations into Downstream Biochemical Effects of Transporter Inhibition

The primary mechanism of action of paroxetine is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. drugbank.com This initial action triggers a cascade of downstream biochemical events. In vitro studies have confirmed that paroxetine is a highly potent inhibitor of serotonin uptake. nih.gov Beyond its primary target, paroxetine has been shown to interact with other cellular components. For example, it has been identified as an inhibitor of G protein-coupled receptor kinase 2 (GRK2), an enzyme involved in regulating the activity of beta-adrenergic receptors. nih.gov This inhibition could have implications for cardiovascular function. nih.gov In vitro radioligand binding studies have shown that paroxetine has a low affinity for various other receptors, including alpha-1, alpha-2, and beta-adrenergic receptors, dopamine (B1211576) D2 receptors, 5-HT1 and 5-HT2 receptors, and histamine (B1213489) H1 receptors. nih.gov However, it does exhibit some weak affinity for muscarinic cholinergic receptors. nih.gov

Preclinical Pharmacokinetic Aspects (e.g., permeability, brain distribution, elimination half-life)

Preclinical studies have characterized the pharmacokinetic profile of paroxetine in various animal models. Paroxetine is well-absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. nih.gov This metabolism is partially saturable. nih.gov The compound distributes widely throughout the body, including the central nervous system. wikipedia.org In rats, after a single oral dose, paroxetine and its metabolites are distributed to various tissues, with the highest concentrations found in the liver and lungs. The elimination half-life of paroxetine in rats has been reported to be in the range of 6 to 10 hours. The metabolism of paroxetine is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme in its biotransformation in both animals and humans. nih.govwikipedia.org The metabolites of paroxetine are generally considered to be pharmacologically inactive. nih.gov

Table 3: Preclinical Pharmacokinetic Parameters of Paroxetine
ParameterFinding in Animal ModelsReferences
AbsorptionWell-absorbed orally with extensive first-pass metabolism. nih.gov
DistributionWide distribution throughout the body, including the CNS. wikipedia.org
MetabolismPrimarily hepatic, mediated by CYP450 enzymes (notably CYP2D6). Metabolites are largely inactive. nih.govwikipedia.org
Elimination Half-Life (Rats)Approximately 6-10 hours. nih.gov

Functional Studies on Cellular and Subcellular Levels

In vitro functional studies have provided insights into the effects of paroxetine at the cellular and subcellular levels, often independent of its action on the serotonin transporter. Research has shown that paroxetine can modulate the activity of various ion channels. For instance, it has been demonstrated to inhibit Kv3.1 potassium channels, which are involved in regulating neuronal excitability by affecting the duration and frequency of action potentials. koreamed.org Paroxetine has also been shown to inhibit G protein-activated inwardly rectifying K+ (GIRK) channels. koreamed.org At the subcellular level, studies have investigated the impact of paroxetine on mitochondrial function. In a cell-based screening model of hyperglycemic endothelial injury, paroxetine was found to reduce hyperglycemia-induced mitochondrial reactive oxygen species (ROS) formation, mitochondrial protein oxidation, and both mitochondrial and nuclear DNA damage, without impairing the mitochondrial electron transport chain. nih.gov Furthermore, in vitro studies on various cancer cell lines have demonstrated that paroxetine can induce apoptosis and reduce cell viability in a dose- and time-dependent manner. scielo.brmdpi.comdovepress.com For example, in human breast cancer cells, paroxetine has been shown to promote apoptosis. scielo.br In vitro studies on pancreatic beta-cells have indicated that therapeutic concentrations of paroxetine can enhance glucose-stimulated insulin (B600854) secretion and protect against apoptosis induced by cytokines and palmitate. kcl.ac.uk

Q & A

Q. What meta-analytic techniques address heterogeneity in Paroxetine vs. placebo trials for panic disorder?

  • Apply random-effects models to account for variability in study design (e.g., fixed vs. flexible dosing). Stratify analyses by trial duration (≤10 weeks vs. maintenance phases) and outcome definitions (e.g., panic-free rate). Use I² statistics to quantify heterogeneity and explore sources via subgroup analyses (e.g., comorbid depression) .

Q. Methodological Notes

  • Data Synthesis : For meta-analyses, calculate standardized mean differences (SMDs) for continuous outcomes and risk ratios (RRs) for dichotomous data. Use RevMan or R’s metafor package for pooled estimates .
  • Ethical Compliance : Pre-register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting harms, particularly suicidality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.